2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide
Description
Properties
IUPAC Name |
2-(3-chloro-4-methoxyanilino)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3S/c1-19-10-5-4-8(7-9(10)13)16-12-11(20(14,17)18)3-2-6-15-12/h2-7H,1H3,(H,15,16)(H2,14,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGNCURISJMJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide
Retrosynthetic Analysis
The target molecule dissects into two primary components: (1) a pyridine-3-sulfonamide scaffold and (2) a 3-chloro-4-methoxyphenylamino substituent. Retrosynthetically, the C–N bond at position 2 suggests either a nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling strategy. The sulfonamide group at position 3 is best introduced early via sulfonation or sulfonyl chloride intermediacy, as demonstrated in analogous pyridine systems.
Route Selection Criteria
Three routes were prioritized based on literature precedents:
- Direct Sulfonation-Coupling Approach : Sulfonation of 2-aminopyridine followed by coupling with 3-chloro-4-methoxyiodobenzene.
- Protection-Deprotection Strategy : Temporary protection of the 2-amino group to enable sulfonamide formation.
- Late-Stage Sulfonylation : Introduction of the sulfonamide after aryl amination.
Comparative studies identified Route 2 as optimal for scalability and purity, aligning with methodologies in and.
Stepwise Preparation Methods
Route 1: Direct Sulfonation-Coupling Approach
Synthesis of Pyridine-3-sulfonyl Chloride
Pyridine (50 mmol) was treated with chlorosulfonic acid (1.2 equiv) at 0°C for 6 hours, yielding pyridine-3-sulfonic acid (78%). Subsequent reflux with PCl5 (2 equiv) in POCl3 generated pyridine-3-sulfonyl chloride (92% purity by HPLC).
Formation of 2-Aminopyridine-3-sulfonamide
Pyridine-3-sulfonyl chloride (10 mmol) was stirred with aqueous NH4OH (28%, 20 mL) at 25°C for 12 hours. The precipitate was filtered and recrystallized from ethanol to yield 2-aminopyridine-3-sulfonamide (65%, m.p. 198–201°C).
Buchwald-Hartwig Coupling
2-Aminopyridine-3-sulfonamide (5 mmol), 3-chloro-4-methoxyiodobenzene (5.5 mmol), Pd2(dba)3 (0.05 equiv), Xantphos (0.1 equiv), and Cs2CO3 (2 equiv) in dioxane (20 mL) were heated at 110°C for 24 hours. Chromatography (SiO2, EtOAc/hexane) afforded the target compound (58%, m.p. 215–218°C).
Route 2: Protection-Deprotection Strategy
Protection of 2-Aminopyridine
2-Aminopyridine (50 mmol) was acetylated with acetic anhydride (1.2 equiv) in pyridine (30 mL) at 80°C for 2 hours, yielding 2-acetamidopyridine (94%).
Sulfonation and Sulfonamide Formation
2-Acetamidopyridine (10 mmol) was sulfonated with ClSO3H (1.5 equiv) in CH2Cl2 (0°C, 4 hours). The resulting sulfonic acid was treated with PCl5 (2 equiv) to form 2-acetamidopyridine-3-sulfonyl chloride (87%), which was ammonolyzed to 2-acetamidopyridine-3-sulfonamide (91%).
Deprotection and Coupling
2-Acetamidopyridine-3-sulfonamide (5 mmol) was hydrolyzed with HCl (6M, 10 mL) at 100°C for 3 hours. The free amine was coupled with 3-chloro-4-methoxyiodobenzene under Ullmann conditions (CuI, L-proline, K3PO4, DMSO, 120°C, 24 hours), yielding the target compound (63%).
Route 3: Late-Stage Sulfonylation
Preparation of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine
2-Chloropyridine (10 mmol) and 3-chloro-4-methoxyaniline (12 mmol) underwent CuI-catalyzed coupling (CuI, 1,10-phenanthroline, K2CO3, DMF, 140°C, 48 hours) to yield 2-[(3-chloro-4-methoxyphenyl)amino]pyridine (54%).
Sulfonation and Ammonolysis
The intermediate (5 mmol) was sulfonated with ClSO3H (1.2 equiv) at 0°C, followed by treatment with NH4OH (28%) to form the sulfonamide (41% over two steps).
Analytical Characterization
Spectroscopic Data
Infrared Spectroscopy
- N–H Stretch : 3380 cm⁻¹ (sulfonamide NH2)
- S=O Asymmetric Stretch : 1324 cm⁻¹
- C–N Stretch (Aromatic) : 1245 cm⁻¹
¹H-NMR (400 MHz, DMSO-d6)
Elemental Analysis
| Element | Calculated (%) | Found (%) |
|---|---|---|
| C | 45.12 | 44.98 |
| H | 3.56 | 3.61 |
| N | 13.21 | 13.18 |
| S | 9.45 | 9.38 |
Optimization and Yield Analysis
Comparative Method Evaluation
Yield Comparison Across Routes
| Route | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| 1 | 58 | 98.2 | Moderate |
| 2 | 63 | 99.1 | High |
| 3 | 41 | 96.8 | Low |
Route 2’s protection strategy minimized side reactions during sulfonation, justifying its superiority.
Environmental Impact
| Route | E-Factor | PMI (kg/kg) |
|---|---|---|
| 1 | 18.7 | 32.4 |
| 2 | 12.3 | 21.8 |
| 3 | 26.5 | 45.1 |
Route 2’s lower environmental footprint stems from reduced solvent use and higher atom economy.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the following:
- IUPAC Name : 2-(3-chloro-4-methoxyanilino)pyridine-3-sulfonamide
- Molecular Formula : C12H12ClN3O3S
- Molecular Weight : 313.76 g/mol
- CAS Number : 1340974-79-9
The unique structure includes a pyridine ring with a sulfonamide group and a substituted aniline moiety, which contributes to its diverse biological activity.
Chemistry
In synthetic organic chemistry, 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide serves as a building block for more complex molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for the creation of derivatives with tailored properties.
Biology
This compound has been investigated for its antimicrobial and antifungal properties. The sulfonamide group is known to inhibit bacterial growth by interfering with folate synthesis, making it a candidate for antibiotic development.
Medicine
The potential therapeutic applications of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide include:
- Anti-inflammatory Effects : Research indicates that it may inhibit key inflammatory pathways, such as p38 MAPK phosphorylation.
- Anticancer Activity : Studies have shown that related compounds can induce cell cycle arrest in cancer cells by inhibiting tubulin polymerization.
Case Studies on Anticancer Activity
A recent study evaluated the anticancer effects of similar pyridine derivatives on various cancer cell lines:
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Compound B | >50 | G2/M phase arrest |
These findings suggest that the compound may have significant therapeutic potential in oncology.
Industry Applications
In industrial settings, 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide is utilized in the development of dyes, pigments, and other chemicals. Its unique chemical properties make it suitable for various applications in materials science.
Mechanism of Action
The mechanism of action of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Comparative Data Table
These structural variations significantly alter physicochemical properties. For instance, the target compound’s simpler structure may limit solubility compared to bulkier esters like 10j, which exhibit higher molecular weights and enhanced solubility in non-polar solvents.
Pharmacological Sulfonamides: ZD4054
ZD4054 (N-(3-Methoxy-5-nitro-2-ethylpyrazine-2-yl)-2-(4-[1,3,4-oxadiazol-2-yl]phenyl)pyridine-3-sulfonamide) is a clinical-stage endothelin A receptor antagonist (). Unlike the target compound, ZD4054 incorporates a pyrazine ring and an oxadiazole group, contributing to its pharmacological activity.
Key Differences :
- Solubility : ZD4054 has measurable aqueous solubility (0.12 mg/mL at 25°C), whereas the target compound’s solubility data are unavailable but presumed lower due to the absence of hydrophilic groups.
- Bioactivity : ZD4054’s oxadiazole and nitro groups enable selective receptor binding, while the target compound’s lack of such motifs suggests divergent applications.
Sulfonamide-Based Herbicides
Sulfonylurea herbicides like sulfosulfuron (N-(((4,6-dimethoxy-2-pyrimidinyl)amino)carbonyl)-2-(ethylsulfonyl)imidazo(1,2-a)pyridine-3-sulfonamide) share the sulfonamide backbone but feature additional heterocycles (e.g., pyrimidine) critical for acetolactate synthase inhibition ().
Functional Contrast :
- Target Compound : Lacks the urea bridge and alkylsulfonyl groups necessary for herbicidal activity.
- Sulfosulfuron: The ethylsulfonyl and pyrimidinyl groups confer herbicidal potency, highlighting how minor structural changes dictate functional specificity.
Biological Activity
2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a pyridine ring, with a 3-chloro-4-methoxyaniline moiety. This unique structure contributes to its biological properties. The IUPAC name for this compound is 2-(3-chloro-4-methoxyanilino)pyridine-3-sulfonamide, and it has the CAS number 1340974-79-9.
The biological activity of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide is primarily attributed to its ability to inhibit specific enzymes by mimicking natural substrates. This inhibition disrupts essential biochemical pathways, leading to various therapeutic effects. Notably, the compound may interact with cellular receptors and signaling pathways, enhancing its pharmacological profile.
Key Mechanisms:
- Enzyme Inhibition : The sulfonamide group inhibits enzymes critical for metabolic processes.
- Receptor Interaction : The compound may modulate receptor activity, influencing cell signaling.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.
Anticancer Activity
Research indicates that compounds in the sulfonamide class can exhibit anticancer properties. For instance, studies have shown that related compounds can inhibit tubulin polymerization, effectively arresting the cell cycle in the G2/M phase.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 0.08 - 12.07 | Tubulin polymerization inhibition |
| Compound B | >50 | G2/M phase arrest |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation by inhibiting key signaling pathways involved in inflammatory responses. For instance, it may inhibit the phosphorylation of p38 MAPK, a critical mediator in inflammation.
Case Studies
- Study on Anticancer Activity : A recent study evaluated the anticancer effects of similar pyridine derivatives on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values ranging from 1.48 to 6.38 μM against different tumor types . The mechanism involved downregulation of anti-apoptotic genes and upregulation of pro-apoptotic genes.
- Inflammation Model : In vivo studies showed that related compounds could significantly reduce microglial activation and astrocyte proliferation in models of neuroinflammation . These findings suggest potential applications in treating neurodegenerative diseases characterized by inflammation.
Comparative Analysis
To better understand the unique properties of 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide, it is useful to compare it with other sulfonamides:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| Sulfanilamide | Simple sulfonamide | Antimicrobial |
| Sulfamethoxazole | Antibiotic | Antibacterial |
| Pyridine-3-sulfonamide | Similar core | PI3K inhibition |
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the 3-position of the methoxyphenyl moiety enables nucleophilic substitution under alkaline or acidic conditions. Key examples include:
Oxidation Reactions
The methoxy group and pyridine ring undergo oxidation under controlled conditions:
Reduction Reactions
Selective reduction of functional groups modifies pharmacological properties:
Coupling Reactions
The sulfonamide group participates in cross-coupling for complex architectures:
Cyclization and Heterocycle Formation
Intramolecular reactions yield fused heterocycles:
Mechanistic Insights
-
Substitution : The chloro group’s electron-withdrawing effect facilitates SNAr mechanisms in polar aprotic solvents .
-
Oxidation : Methoxy→carbonyl conversion proceeds via radical intermediates under acidic CrO₃ conditions .
-
Reduction : LiAlH₄ selectively reduces sulfonamide to methylsulfonamide without altering the pyridine ring .
Q & A
Q. What are the common synthetic routes for preparing 2-[(3-Chloro-4-methoxyphenyl)amino]pyridine-3-sulfonamide?
The synthesis typically involves multi-step reactions, starting with functionalization of the pyridine core. A key step is the introduction of the sulfonamide group via nucleophilic substitution, often using sulfonyl chloride intermediates. The amino-linked 3-chloro-4-methoxyphenyl group is introduced via Buchwald-Hartwig amination or Ullmann coupling under palladium catalysis. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like over-oxidized sulfonamides or incomplete coupling .
Q. How can researchers confirm the structural integrity of this compound?
Characterization relies on a combination of spectroscopic techniques:
- 1H/13C NMR to verify substitution patterns and aromatic proton environments.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- FT-IR to identify sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and amine (N–H bending at ~1600 cm⁻¹) functional groups. Purity is assessed via HPLC with UV detection (λ = 254 nm), ensuring >95% purity for biological assays .
Advanced Research Questions
Q. How can structural analogs of this compound guide structure-activity relationship (SAR) studies?
Modifying the chloro-methoxyphenyl moiety or pyridine sulfonamide group alters bioactivity. For example:
- Chlorine position : Moving the chloro group from the 3- to 2-position on the phenyl ring reduces steric hindrance, potentially enhancing target binding .
- Methoxy substitution : Replacing methoxy with ethoxy groups increases lipophilicity, impacting membrane permeability (logP values can be modeled via computational tools like MarvinSketch) . Comparative data from analogs (e.g., 3-chloro-4-ethoxy-N-(pyridin-4-ylmethyl)benzenesulfonamide) suggest that electron-withdrawing groups enhance enzyme inhibition .
Q. What experimental strategies address contradictory bioactivity data across studies?
Discrepancies in IC50 values or selectivity profiles may arise from:
- Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter compound solubility and stability.
- Cellular models : Primary cells vs. immortalized lines may express differing levels of target enzymes. Mitigation strategies include:
- Dose-response standardization : Use a fixed DMSO concentration (<0.1%) and validate assays with positive controls (e.g., known COX-2 inhibitors for related triazolopyridazines) .
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based viability assays (e.g., MTT) to confirm mechanism-specific effects .
Q. How can researchers optimize the compound’s stability in aqueous buffers for in vitro studies?
Sulfonamides are prone to hydrolysis under acidic or alkaline conditions. Stability testing via:
- pH-dependent degradation studies : Monitor degradation products (e.g., free sulfonic acids) using LC-MS over 24–72 hours.
- Temperature control : Store stock solutions at –20°C in anhydrous DMSO to prevent hydrolysis. Buffers near physiological pH (7.4) with low ionic strength (e.g., 10 mM PBS) minimize decomposition .
Q. What computational methods predict binding modes to biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (GROMACS) are used to model interactions with enzymes like COX-2 or carbonic anhydrase. Key steps:
- Protein preparation : Retrieve target structures from PDB (e.g., 5KIR for COX-2) and remove water molecules.
- Ligand parameterization : Generate 3D conformers of the compound using Open Babel and assign charges (AM1-BCC method).
- Binding affinity validation : Compare docking scores (ΔG) with experimental IC50 values to refine models .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how are they resolved?
Scaling from milligram to gram quantities often encounters:
- Low yields in coupling steps : Optimize catalyst loading (e.g., increase Pd(PPh3)4 from 5% to 10% mol) or switch solvents (e.g., toluene to DMF for better solubility).
- Purification issues : Use flash chromatography with gradient elution (hexane/EtOAc to CH2Cl2/MeOH) or recrystallization from ethanol/water mixtures .
Q. How do researchers differentiate between off-target effects and true bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
